Cas no 201737-55-5 (MEOSUC-VAL-VAL-ILE-ALA-PNA)
MEOSUC-VAL-VAL-ILE-ALA-PNA Chemical and Physical Properties
Names and Identifiers
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- MeOSuc-Val-Val-Ile-Ala-pNA
- CID 95566040
- Methoxysuccinyl-AMyloid b-Protein (39-42)-p-nitroanilide
- MEOSUC-VVIA-PNA
- L-Alaninamide, N-(4-methoxy-1,4-dioxobutyl)-L-valyl-L-valyl-L-isoleucyl-N-(4-nitrophenyl)- (9CI)
- MEOSUC-VAL-VAL-ILE-ALA-PNA
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- Inchi: 1S/C30H46N6O9/c1-9-18(6)26(30(42)31-19(7)27(39)32-20-10-12-21(13-11-20)36(43)44)35-29(41)25(17(4)5)34-28(40)24(16(2)3)33-22(37)14-15-23(38)45-8/h10-13,16-19,24-26H,9,14-15H2,1-8H3,(H,31,42)(H,32,39)(H,33,37)(H,34,40)(H,35,41)/t18-,19-,24-,25-,26-/m0/s1
- InChI Key: YGNDTXOWHIHGPB-BNELBPEVSA-N
- SMILES: O=C([C@H](C(C)C)NC([C@H](C(C)C)NC(CCC(=O)OC)=O)=O)N[C@H](C(N[C@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)C)=O)[C@@H](C)CC
Computed Properties
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 45
- Rotatable Bond Count: 17
- Complexity: 1050
- Topological Polar Surface Area: 218
Experimental Properties
- Density: 1.203±0.06 g/cm3(Predicted)
- Boiling Point: 952.6±65.0 °C(Predicted)
- pka: 13.35±0.46(Predicted)
MEOSUC-VAL-VAL-ILE-ALA-PNA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M245765-5mg |
MeOSuc-Val-Val-Ile-Ala-pNA |
201737-55-5 | 5mg |
$ 400.00 | 2022-06-04 | ||
| TRC | M245765-10mg |
MeOSuc-Val-Val-Ile-Ala-pNA |
201737-55-5 | 10mg |
$ 660.00 | 2022-06-04 | ||
| TRC | M245765-25mg |
MeOSuc-Val-Val-Ile-Ala-pNA |
201737-55-5 | 25mg |
$ 1320.00 | 2022-06-04 |
MEOSUC-VAL-VAL-ILE-ALA-PNA Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on MEOSUC-VAL-VAL-ILE-ALA-PNA
Recent Advances in the Study of MEOSUC-VAL-VAL-ILE-ALA-PNA and Its Implications for Chemical Biology and Medicine
The compound MEOSUC-VAL-VAL-ILE-ALA-PNA, a synthetic peptide substrate, has recently gained attention in the field of chemical biology and medicinal research due to its potential applications in enzyme activity assays and drug development. This research brief aims to summarize the latest findings related to this compound and its associated chemical identifier, 201737-55-5, providing insights into its mechanistic roles and therapeutic potential.
Recent studies have demonstrated that MEOSUC-VAL-VAL-ILE-ALA-PNA serves as a highly specific substrate for certain proteolytic enzymes, particularly those involved in inflammatory and autoimmune pathways. The compound's structure, which includes a para-nitroaniline (PNA) leaving group, allows for sensitive detection of enzyme activity through spectrophotometric methods. This property has made it a valuable tool in both basic research and high-throughput screening for drug discovery.
In the context of 201737-55-5, recent investigations have focused on optimizing the synthesis and purification processes of MEOSUC-VAL-VAL-ILE-ALA-PNA to enhance its stability and reactivity. Advanced chromatographic techniques, such as reverse-phase HPLC, have been employed to achieve higher purity levels, which are critical for reproducible experimental results. Furthermore, modifications to the peptide backbone have been explored to improve its specificity towards target enzymes while minimizing off-target effects.
One of the most significant findings in recent literature is the application of MEOSUC-VAL-VAL-ILE-ALA-PNA in studying the activity of dipeptidyl peptidase IV (DPP-IV) and related enzymes. These enzymes play a crucial role in glucose metabolism and immune regulation, making them attractive targets for diabetes and autoimmune therapies. The use of this substrate has enabled researchers to identify novel inhibitors with potential clinical applications, thereby accelerating the development of next-generation therapeutics.
In conclusion, the ongoing research on MEOSUC-VAL-VAL-ILE-ALA-PNA and its associated identifier, 201737-55-5, underscores its importance as a versatile tool in chemical biology and drug discovery. Future studies are expected to further elucidate its mechanistic details and expand its applications in personalized medicine and targeted therapies. This brief highlights the need for continued investment in synthetic peptide research to unlock new possibilities in biomedical science.
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